Bienvenue dans la boutique en ligne BenchChem!

4-Chloro-2-(3-hydroxy-4-methylpyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde

Medicinal Chemistry Physicochemical Profiling Lead Optimization

4-Chloro-2-(3-hydroxy-4-methylpyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde (CAS 1852542-49-4) is a heterocyclic building block featuring a 1,3-thiazole core substituted with a chlorine atom at position 4, a 3-hydroxy-4-methylpyrrolidine moiety at position 2, and a reactive aldehyde group at position 5. Its molecular formula is C₉H₁₁ClN₂O₂S with a molecular weight of 246.71 g mol⁻¹ and a predicted boiling point of 413.8 ± 55.0 °C.

Molecular Formula C9H11ClN2O2S
Molecular Weight 246.71 g/mol
Cat. No. B13166281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(3-hydroxy-4-methylpyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde
Molecular FormulaC9H11ClN2O2S
Molecular Weight246.71 g/mol
Structural Identifiers
SMILESCC1CN(CC1O)C2=NC(=C(S2)C=O)Cl
InChIInChI=1S/C9H11ClN2O2S/c1-5-2-12(3-6(5)14)9-11-8(10)7(4-13)15-9/h4-6,14H,2-3H2,1H3
InChIKeyYYAWETFNOHPQAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-(3-hydroxy-4-methylpyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde: Structural Identity and Physicochemical Baseline for Procurement Evaluation


4-Chloro-2-(3-hydroxy-4-methylpyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde (CAS 1852542-49-4) is a heterocyclic building block featuring a 1,3-thiazole core substituted with a chlorine atom at position 4, a 3-hydroxy-4-methylpyrrolidine moiety at position 2, and a reactive aldehyde group at position 5. Its molecular formula is C₉H₁₁ClN₂O₂S with a molecular weight of 246.71 g mol⁻¹ and a predicted boiling point of 413.8 ± 55.0 °C . The compound is typically supplied at ≥95 % purity and is stored under inert gas at 2–8 °C . This scaffold belongs to the 4-chlorothiazole-5-carbaldehyde family, which has been validated as a potent precursor for constructing pendant N‑heterocycles with demonstrated anti‑tumor activity [1].

Why 4-Chloro-2-(3-hydroxy-4-methylpyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde Cannot Be Replaced by Unsubstituted or Six‑Membered‑Ring Analogs


Within the 4‑chlorothiazole‑5‑carbaldehyde family, the identity of the 2‑position amine dramatically alters both reactivity and biological profile. The target compound uniquely combines a pyrrolidine ring (five‑membered) with a hydroxyl group at position 3 and a methyl group at position 4. Replacing this with an unsubstituted pyrrolidine (CAS 175543‑06‑3) removes two hydrogen‑bond donors/acceptors and a stereochemical center, while switching to a six‑membered piperidine analog (e.g., CAS 1493942‑59‑8 or 883107‑61‑7) changes ring puckering, pKₐ, and target‑binding geometry [1]. In closely related thiazole‑pyrrolidine antibacterial series, even subtle substitution changes on the pyrrolidine ring are known to shift the selectivity between Gram‑positive and Gram‑negative bacteria and alter cytotoxicity toward mammalian cells, making unverified generic interchange scientifically unsound [2].

Quantitative Differentiation Evidence: 4-Chloro-2-(3-hydroxy-4-methylpyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde Versus Closest Analogs


Enhanced Hydrogen‑Bond Donor Count Improves Predicted Solubility and Target Engagement Relative to Unsubstituted Pyrrolidine Analog

The target compound possesses one hydrogen‑bond donor (the pyrrolidine 3‑OH group), whereas the unsubstituted pyrrolidine analog 4‑chloro‑2‑(pyrrolidin‑1‑yl)thiazole‑5‑carbaldehyde (CAS 175543‑06‑3) has zero H‑bond donors. This difference increases the total H‑bond acceptor count to 5 (vs. 4 for the unsubstituted analog) . In thiazole‑pyrrolidine antibacterial series, introduction of a hydroxyl group has been associated with reduced cytotoxicity to mammalian L929 fibroblasts while retaining antibacterial potency, a profile attributed to modulated lipophilicity and H‑bond capacity [1].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Five‑Membered Pyrrolidine Ring Provides Distinct Conformational Preference Versus Six‑Membered Piperidine Analogs in Kinase Binding Pockets

The 3‑hydroxy‑4‑methylpyrrolidine moiety enforces a restricted pseudorotational envelope that differs fundamentally from the chair‑flipping dynamics of six‑membered piperidine rings found in analogs such as 4‑chloro‑2‑(3‑hydroxypiperidin‑1‑yl)‑1,3‑thiazole‑5‑carbaldehyde (CAS 1493942‑59‑8) and 4‑chloro‑2‑(4‑hydroxypiperidin‑1‑yl)‑1,3‑thiazole‑5‑carbaldehyde (CAS 883107‑61‑7). In a patent‑derived DDR1 kinase inhibitor series, a compound incorporating the identical (rac,cis)‑3‑hydroxy‑4‑methylpyrrolidin‑1‑yl fragment achieved an IC₅₀ of 456 nM against DDR1, demonstrating that this specific pyrrolidine substitution pattern is compatible with sub‑micromolar kinase engagement [1]. The corresponding piperidine‑containing thiazole carbaldehydes lack published kinase inhibition data at comparable potency levels, suggesting that the pyrrolidine scaffold offers a privileged geometry for certain ATP‑binding sites.

Kinase Inhibition Conformational Analysis Structure‑Based Design

4‑Chlorothiazole‑5‑carbaldehyde Scaffold Validated as a Precursor for Anti‑Tumor N‑Heterocycles with IC₅₀ Values Comparable to 5‑Fluorouracil

The 4‑chlorothiazole‑5‑carbaldehyde core has been systematically evaluated as a precursor for synthesizing pendant N‑heterocycles with in vitro anti‑tumor activity. In a panel of three human cancer cell lines (MCF‑7 breast, HeLa cervical, PC‑3 prostate), the most potent derivative (compound 33) displayed an IC₅₀ of 4.12 ± 1.21 μg mL⁻¹ against HeLa cells, comparable to the standard drug 5‑fluorouracil [1]. The target compound retains the identical 4‑chlorothiazole‑5‑carbaldehyde core, positioning it as a direct synthetic entry point to this validated anti‑tumor chemotype. In contrast, 4‑methyl‑2‑(pyrrolidin‑1‑yl)thiazole‑5‑carbaldehyde (CAS 1083424‑32‑1) lacks the chlorine atom at position 4, which is essential for the subsequent nucleophilic displacement chemistry used to build the bioactive N‑heterocycles [1].

Anti‑Tumor Scaffold Validation Cytotoxicity

Improved Synthetic Accessibility via Room‑Temperature Displacement of 2,4‑Dichlorothiazole‑5‑carbaldehyde with Substituted Pyrrolidines

An improved synthesis of 2‑substituted 4‑chlorothiazole‑5‑carbaldehydes uses K₂CO₃ in acetonitrile at room temperature to displace the 2‑chlorine of 2,4‑dichlorothiazole‑5‑carbaldehyde with secondary amines, yielding products in good to high yields without the need for cryogenic lithiation conditions [1]. This methodology is directly applicable to the target compound using 3‑hydroxy‑4‑methylpyrrolidine as the amine input. In contrast, the synthesis of the piperidine analog 4‑chloro‑2‑(3‑hydroxypiperidin‑1‑yl)‑1,3‑thiazole‑5‑carbaldehyde (CAS 1493942‑59‑8) often requires lengthier routes or chromatographic purification to achieve comparable purity . The commercial availability of the target compound at 95 % purity from multiple suppliers (e.g., Leyan, Macklin) further reduces procurement lead time relative to less commonly stocked analogs.

Synthetic Methodology Process Chemistry Building Block Procurement

Methyl Substitution on Pyrrolidine Ring Introduces a Stereochemical Handle Absent in Des‑methyl and Hydroxymethyl Analogs

The 4‑methyl group on the pyrrolidine ring of the target compound creates a chiral center at C‑4 of the pyrrolidine, yielding a defined (rac,cis) or (rac,trans) diastereomeric relationship with the C‑3 hydroxyl group. This stereochemical complexity is absent in the des‑methyl analog (CAS 175543‑06‑3) and in the hydroxymethyl analog 4‑chloro‑2‑[3‑(hydroxymethyl)pyrrolidin‑1‑yl]‑1,3‑thiazole‑5‑carbaldehyde . In the DDR1 inhibitor series, the (rac,cis)‑3‑hydroxy‑4‑methylpyrrolidine configuration was specifically selected for optimal target engagement, with the methyl group contributing to a preferred binding conformation [1]. Analogs lacking the 4‑methyl group cannot access this conformational space and may exhibit reduced stereospecificity in chiral biological environments.

Stereochemistry Chiral Resolution Structure‑Activity Relationships

High‑Value Application Scenarios for 4-Chloro-2-(3-hydroxy-4-methylpyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde Based on Evidence


Kinase Inhibitor Lead Generation Leveraging the DDR1‑Validated 3‑Hydroxy‑4‑methylpyrrolidine Motif

The 3‑hydroxy‑4‑methylpyrrolidine fragment embedded in the target compound has demonstrated sub‑micromolar DDR1 kinase engagement (IC₅₀ = 456 nM) in patented inhibitor series [1]. Medicinal chemistry teams pursuing DDR1‑ or related kinase‑targeted therapies can employ this compound as a key intermediate for parallel derivatization of the aldehyde group (e.g., hydrazone formation, reductive amination, Knoevenagel condensation) while retaining the validated pyrrolidine pharmacophore. This scenario is supported by the broader validation of 4‑chlorothiazole‑5‑carbaldehydes as precursors for anti‑tumor N‑heterocycles with HeLa IC₅₀ values as low as 4.12 μg mL⁻¹ [2].

Antibacterial Scaffold Optimization with Built‑in Selectivity Potential

In thiazole‑pyrrolidine antibacterial series, hydroxyl‑substituted pyrrolidine derivatives have exhibited selective Gram‑positive inhibition (e.g., compound 11: S. aureus MIC ≈ 8.97 μg mL⁻¹ at 160 μg loading) with minimum cytotoxicity toward mammalian L929 fibroblasts [3]. The target compound's 3‑hydroxy‑4‑methylpyrrolidine architecture positions it for systematic MIC determination against ESKAPE pathogens and cytotoxicity profiling, with the methyl group offering an additional parameter for tuning bacterial membrane permeability versus mammalian cell safety.

Diversity‑Oriented Synthesis Using the 4‑Chloro Leaving Group as a Late‑Stage Diversification Handle

The 4‑chlorine atom of the thiazole ring serves as a nucleophilic displacement site, enabling late‑stage introduction of thiophenols, amines, or heterocycles to generate focused libraries [4]. This synthetic strategy, validated on the 4‑chlorothiazole‑5‑carbaldehyde scaffold, allows a single batch of the target compound to be diversified into dozens of analogs without resynthesizing the pyrrolidine‑bearing intermediate, significantly accelerating SAR exploration compared to 4‑methyl or 4‑H analogs that lack this reactive handle [2].

Chiral Chromatography Method Development and Stereochemical SAR

The two chiral centers on the pyrrolidine ring (C‑3 hydroxyl and C‑4 methyl) make the target compound an ideal substrate for developing chiral chromatographic separation methods (e.g., SFC or HPLC on polysaccharide‑based chiral stationary phases) [1]. Once resolved, the individual enantiomers can be evaluated for differential kinase inhibition or antibacterial activity, enabling patent‑differentiated lead series that achiral analogs (e.g., CAS 175543‑06‑3) cannot support.

Quote Request

Request a Quote for 4-Chloro-2-(3-hydroxy-4-methylpyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.